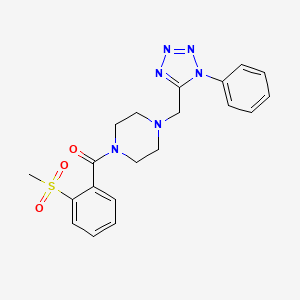

(2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound (2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic molecule featuring a piperazine core linked to two pharmacologically relevant moieties:

- A 1-phenyl-1H-tetrazol-5-ylmethyl group, known for its bioisosteric resemblance to carboxylic acids and role in enhancing binding affinity in medicinal chemistry .

Properties

IUPAC Name |

(2-methylsulfonylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-30(28,29)18-10-6-5-9-17(18)20(27)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARWMWKRVHFAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also known as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C20H22N6O3S, with a molecular weight of 426.5 g/mol. The structure features a methylsulfonyl group, a phenyl ring, and a piperazine moiety linked to a tetrazole unit, which is significant for its biological properties.

2.1 Cholinesterase Inhibition

Recent studies have indicated that derivatives related to this compound exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, compounds derived from thiazolidinones containing similar moieties demonstrated effective inhibition of acetylcholinesterase (AChE) isoforms in vitro, with IC50 values in the low micromolar range .

2.2 Antitumor Activity

Tetrazole derivatives have shown promising antitumor effects. In particular, structures incorporating tetrazole rings have been linked to cytotoxic activities against various cancer cell lines. A study highlighted that certain tetrazole-based compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

3.1 Anticonvulsant Properties

Some analogs of the compound have been evaluated for anticonvulsant activity. A structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring significantly enhance anticonvulsant effects, making these compounds candidates for further development in epilepsy treatment .

3.2 Antimicrobial Activity

Tetrazoles are also recognized for their antimicrobial properties. Compounds featuring the tetrazole moiety have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and suggesting potential applications as antimicrobial agents.

4.1 In Vitro Studies

In vitro studies have demonstrated that the compound and its analogs can inhibit AChE activity effectively, with some derivatives achieving IC50 values as low as 3.11 μM . This suggests a strong potential for developing treatments targeting cholinergic dysfunction.

4.2 Anticancer Activity Assessment

A series of experiments conducted on human cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM against glioblastoma and melanoma cells . These findings support the hypothesis that structural modifications can enhance anticancer efficacy.

5. Data Tables

| Activity | IC50 Value | Cell Line/Target |

|---|---|---|

| AChE Inhibition | 3.11 μM | Cerebral Cortex |

| Antitumor Activity | <30 μM | Human Glioblastoma U251 |

| Anticonvulsant Activity | ED50 not specified | Various animal models |

6. Conclusion

The compound this compound presents significant biological activity through various mechanisms including cholinesterase inhibition and anticancer properties. Ongoing research is necessary to fully elucidate its pharmacological profile and therapeutic potential across different disease states.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the piperazine ring, tetrazole group, or sulfonylphenyl moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological activity:

Substituent Variations and Physicochemical Properties

Key analogs from the evidence include:

Key Observations:

Electron-Withdrawing Groups (EWGs):

- Compounds with EWGs (e.g., -CF₃ in 7f) exhibit higher melting points (165–167°C) compared to electron-donating groups (e.g., -OCH₃ in 7e: 131–134°C), likely due to increased dipole interactions .

- The nitro group in 7n further elevates the melting point (161–163°C), consistent with enhanced crystallinity from polar substituents .

Tetrazole Modifications:

Critical Analysis of Structural Divergence

The target compound’s unique combination of methylsulfonyl and tetrazole-methyl groups distinguishes it from analogs in the evidence. Key divergences include:

- Methylsulfonyl vs. Allyl/Other Sulfonyl Groups: The methylsulfonyl group may offer superior steric and electronic properties compared to bulkier substituents (e.g., 4-trifluoromethylphenylsulfonyl in 7f) .

- Tetrazole Linkage: The methylene bridge in the target compound (vs. thioether in 7a–x) could enhance stability against enzymatic degradation .

Q & A

How can researchers optimize the synthesis of this compound to address steric hindrance and reactive group compatibility?

Methodology:

- Stepwise Coupling: Use a multi-step approach, first synthesizing the tetrazole and piperazine moieties separately. Introduce the methylsulfonylphenyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DIPEA) to minimize side reactions .

- Protection Strategies: Protect reactive sites (e.g., tetrazole NH) with tert-butoxycarbonyl (Boc) groups during intermediate steps to prevent undesired cross-reactivity .

- Catalytic Optimization: Employ Pd-catalyzed cross-coupling for aryl group introduction, as demonstrated in structurally similar methanone derivatives .

What advanced spectroscopic and chromatographic techniques are recommended for structural confirmation?

Methodology:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using electrospray ionization (ESI-HRMS) with ppm-level accuracy .

- 2D NMR (HSQC, HMBC): Resolve complex coupling patterns in the piperazine and tetrazole regions, identifying through-space correlations between the methylsulfonylphenyl and tetrazole-methyl groups .

- X-ray Crystallography: Co-crystallize with a stabilizing agent (e.g., DMSO) to determine absolute stereochemistry and intermolecular interactions .

How should researchers design assays to evaluate target-specific biological activity?

Methodology:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H or ¹²⁵I) in competitive binding studies against known targets (e.g., GPCRs) to quantify IC₅₀ values .

- Functional Cellular Assays: Measure intracellular calcium flux or cAMP levels in HEK293 cells transfected with target receptors to assess agonist/antagonist activity .

- In Silico Docking: Pre-screen using molecular dynamics simulations (e.g., AutoDock Vina) to prioritize high-affinity targets .

What experimental approaches are used to assess the compound’s stability under physiological conditions?

Methodology:

- pH-Dependent Hydrolysis: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via HPLC-UV at 254 nm .

- Plasma Stability Assays: Expose to human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify parent compound remaining using LC-MS/MS .

How can structure-activity relationship (SAR) studies be conducted to identify critical substituents?

Methodology:

- Analog Synthesis: Replace the methylsulfonyl group with sulfonamide or carboxylate groups and modify the tetrazole-phenyl ring with electron-withdrawing/donating substituents .

- Biological Profiling: Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) to correlate substituent effects with activity. Use regression analysis to identify key pharmacophores .

What computational strategies predict metabolic pathways and potential toxicity?

Methodology:

- ADMET Prediction: Use tools like SwissADME or MetaCore to predict CYP450-mediated oxidation sites (e.g., piperazine N-methyl group) and potential toxic metabolites .

- Molecular Dynamics (MD): Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic "hotspots" .

How should researchers resolve contradictions in reported biological activity data?

Methodology:

- Standardized Protocols: Replicate assays under controlled conditions (e.g., cell line authentication, serum batch consistency) to isolate variables .

- Orthogonal Validation: Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. functional luciferase reporter assays) .

What crystallographic techniques elucidate the compound’s 3D conformation?

Methodology:

- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water) and collect data at 100 K. Solve structures using SHELX and refine with Olex2 .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O bonds from methylsulfonyl groups) to explain packing patterns .

How are metabolic pathways characterized using mass spectrometry?

Methodology:

- In Vitro Microsomal Incubation: Incubate with liver microsomes (human/rat) and NADPH. Extract metabolites with SPE cartridges and analyze via UHPLC-QTOF-MS/MS .

- Fragmentation Patterns: Compare MS² spectra of metabolites to parent compound to identify demethylation or sulfone oxidation products .

What environmental fate studies are relevant for assessing ecological risks?

Methodology:

- Photodegradation Assays: Expose to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation products via GC-MS .

- Soil Sorption Studies: Determine log Koc values using batch equilibrium methods with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.